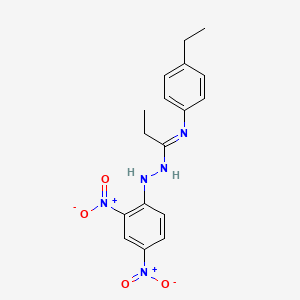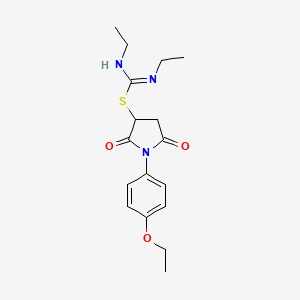![molecular formula C17H14Cl4N2O2 B11538540 N,N'-[methanediylbis(2-chlorobenzene-4,1-diyl)]bis(2-chloroacetamide)](/img/structure/B11538540.png)
N,N'-[methanediylbis(2-chlorobenzene-4,1-diyl)]bis(2-chloroacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-N-(2-CHLORO-4-{[3-CHLORO-4-(2-CHLOROACETAMIDO)PHENYL]METHYL}PHENYL)ACETAMIDE is a complex organic compound with multiple chlorine atoms and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(2-CHLORO-4-{[3-CHLORO-4-(2-CHLOROACETAMIDO)PHENYL]METHYL}PHENYL)ACETAMIDE typically involves multiple steps, including chlorination and acylation reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-(2-CHLORO-4-{[3-CHLORO-4-(2-CHLOROACETAMIDO)PHENYL]METHYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide (NaOH) for hydrolysis, hydrogen peroxide (H2O2) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions include substituted anilines, quinones, and carboxylic acids, which can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
2-CHLORO-N-(2-CHLORO-4-{[3-CHLORO-4-(2-CHLOROACETAMIDO)PHENYL]METHYL}PHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an anticancer agent and its effects on cellular pathways.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and viral infections.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-(2-CHLORO-4-{[3-CHLORO-4-(2-CHLOROACETAMIDO)PHENYL]METHYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes such as DNA replication and protein synthesis. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-chloro-4-methylphenyl)acetamide
- 2-Chloro-N-(2,6-dimethylphenyl)acetamide
- N-(2,6-Dimethylphenyl)chloroacetamide
Uniqueness
2-CHLORO-N-(2-CHLORO-4-{[3-CHLORO-4-(2-CHLOROACETAMIDO)PHENYL]METHYL}PHENYL)ACETAMIDE is unique due to its multiple chlorine atoms and acetamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industrial processes .
Properties
Molecular Formula |
C17H14Cl4N2O2 |
|---|---|
Molecular Weight |
420.1 g/mol |
IUPAC Name |
2-chloro-N-[2-chloro-4-[[3-chloro-4-[(2-chloroacetyl)amino]phenyl]methyl]phenyl]acetamide |
InChI |
InChI=1S/C17H14Cl4N2O2/c18-8-16(24)22-14-3-1-10(6-12(14)20)5-11-2-4-15(13(21)7-11)23-17(25)9-19/h1-4,6-7H,5,8-9H2,(H,22,24)(H,23,25) |
InChI Key |
ZGLMGHWNGULQRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)NC(=O)CCl)Cl)Cl)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-naphthalen-2-ylmethylidene]butanehydrazide](/img/structure/B11538471.png)

![2,4-dibromo-6-[(E)-({4-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B11538477.png)

![2,4-dibromo-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol](/img/structure/B11538498.png)
![4-chloro-N-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-3-(6-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11538503.png)
![N-(4-{[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-1-(phenylcarbonyl)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B11538517.png)
![4-bromo-2-chloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11538525.png)
![Ethyl 6'-amino-5-chloro-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11538529.png)
![(3E)-N-(4-iodophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11538536.png)
![4-Bromo-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-nitrophenol](/img/structure/B11538548.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B11538551.png)
![4-nitro-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline](/img/structure/B11538552.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(4-tert-butylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11538554.png)
